molecular formula C19H22ClN3O4 B2475975 N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide CAS No. 877631-21-5

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2475975
CAS No.: 877631-21-5
M. Wt: 391.85
InChI Key: XHGXBJYZEVYYGA-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that features a complex structure incorporating a chlorobenzyl group, a furan ring, and a morpholinoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps:

    Formation of the chlorobenzyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.

    Introduction of the furan ring: The furan ring is introduced through a reaction involving furan-2-carbaldehyde and an appropriate reagent to form the furan-2-yl intermediate.

    Formation of the morpholinoethyl group: This step involves the reaction of morpholine with an appropriate alkylating agent to form the morpholinoethyl intermediate.

    Coupling reaction: The final step involves the coupling of the chlorobenzyl, furan-2-yl, and morpholinoethyl intermediates with oxalyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Furan derivatives such as furan-2-carboxylic acid.

    Reduction: Benzyl derivatives such as benzyl alcohol.

    Substitution: Substituted benzyl derivatives such as benzylamine.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-piperidinoethyl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-pyrrolidinoethyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c20-15-5-2-1-4-14(15)12-21-18(24)19(25)22-13-16(17-6-3-9-27-17)23-7-10-26-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGXBJYZEVYYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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